molecular formula C23H28N4O3 B14103151 methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate

methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate

Cat. No.: B14103151
M. Wt: 408.5 g/mol
InChI Key: KYMWDBAYIQYDND-IWIPYMOSSA-N
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Description

Methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate is a complex organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group, an acetyl hydrazone moiety, and a benzoate ester group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-methylbenzyl chloride to form 4-(4-methylbenzyl)piperazine.

    Acetylation: The piperazine derivative is then acetylated using acetic anhydride to form 4-(4-methylbenzyl)piperazin-1-yl acetate.

    Hydrazone Formation: The acetylated piperazine is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Condensation with Methyl 4-formylbenzoate: Finally, the hydrazone is condensed with methyl 4-formylbenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine moieties using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or piperazines.

Scientific Research Applications

Methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a similar benzoate structure.

    Methyl 4-methylbenzoate: Contains a methyl group on the benzene ring, similar to the target compound.

    Methyl 4-iodobenzoate: An iodinated derivative of methyl benzoate.

Uniqueness

Methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate is unique due to its complex structure, which includes a piperazine ring, an acetyl hydrazone moiety, and a benzoate ester group

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 4-[(Z)-[[2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C23H28N4O3/c1-18-3-5-20(6-4-18)16-26-11-13-27(14-12-26)17-22(28)25-24-15-19-7-9-21(10-8-19)23(29)30-2/h3-10,15H,11-14,16-17H2,1-2H3,(H,25,28)/b24-15-

InChI Key

KYMWDBAYIQYDND-IWIPYMOSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)N/N=C\C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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